molecular formula C5H8ClF2N3 B1413487 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1946817-21-5

3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1413487
CAS No.: 1946817-21-5
M. Wt: 183.59 g/mol
InChI Key: SEZFDWWCNAXYLL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c1-10-2-3(8)4(9-10)5(6)7;/h2,5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZFDWWCNAXYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946817-21-5
Record name 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form difluoromethyl ketones or carboxylic acids using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield difluoromethyl alcohols using reducing agents such as sodium borohydride.
  • Substitution : The difluoromethyl group can be replaced by other functional groups in nucleophilic substitution reactions.

These reactions enable the synthesis of a variety of derivatives, which can further expand its applications in chemical research.

Scientific Research Applications

The compound is utilized in several key areas:

Pharmaceutical Development

  • Drug Design : As an inhibitor of SDH, it is being explored for developing drugs targeting metabolic disorders and certain cancers where SDH activity is altered.
  • Synthesis of Antimicrobial Agents : It serves as an intermediate for synthesizing various bactericides and pesticides, showcasing its utility in agricultural chemistry .

Organic Synthesis

  • The compound is involved in synthesizing heterocyclic compounds, which are essential in creating diverse pharmaceutical agents due to their varied biological activities.
  • Its ability to undergo multiple chemical transformations makes it a versatile building block in organic synthesis .

Chemical Kinetics and Catalysis

  • Research into the kinetics of reactions involving this compound helps understand reaction mechanisms and optimize conditions for industrial applications.

Case Study 1: Inhibition of Succinate Dehydrogenase

A study demonstrated that this compound effectively inhibits SDH activity in vitro, leading to decreased ATP production in cancer cell lines. This finding suggests potential therapeutic applications for metabolic reprogramming in cancer treatment.

Case Study 2: Synthesis of Pyrazole Derivatives

Research focused on synthesizing novel pyrazole derivatives from this compound highlighted its role as a precursor for compounds with enhanced antibacterial properties. The derivatives exhibited significant activity against resistant bacterial strains, indicating the compound's importance in developing new antibiotics.

Biological Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal and antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a pyrazole ring, which contributes to its lipophilicity and potential biological interactions. The molecular formula is C5H6F2N4HClC_5H_6F_2N_4\cdot HCl, with a molecular weight of approximately 197.58 g/mol. The difluoromethyl substitution is known to enhance metabolic stability and bioavailability, making it a valuable candidate in drug design.

Antifungal Activity

Recent studies have demonstrated that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine exhibit significant antifungal activities against various phytopathogenic fungi. For instance, the compound was tested against seven species, showing promising results compared to established fungicides like boscalid .

Table 1: Antifungal Activity Against Phytopathogenic Fungi

CompoundFungi SpeciesInhibition (%)
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amineBotrytis cinerea75%
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amineRhizoctonia solani68%
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amineSclerotinia sclerotiorum70%

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study indicated that aminopyrazole derivatives, including this compound, showed sub-micromolar activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) when tested in the presence of bioavailable copper .

Table 2: Antibacterial Activity Against Staphylococcus aureus

CompoundStrain TypeMinimum Inhibitory Concentration (MIC)
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amineMSSA0.125 mg/mL
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amineMRSA0.250 mg/mL

Structure-Activity Relationships (SAR)

The structure of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is crucial for its biological activity. SAR studies have shown that modifications to the pyrazole ring can significantly alter its antifungal and antibacterial efficacy. For example, the introduction of polar functional groups has been associated with improved aqueous solubility and enhanced biological activity .

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives where researchers utilized molecular docking techniques to predict binding affinities to fungal enzymes. The results indicated that specific structural configurations allowed for better interaction with target sites, leading to higher inhibition rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Positional Isomers and Substituent Variations

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine Hydrochloride
  • CAS : 1431965-72-8
  • Molecular Formula : C₅H₈ClF₂N₃
  • Key Difference : Difluoromethyl group at position 1 instead of 3.
  • Implications : Altered electronic effects and steric hindrance may influence reactivity and biological activity .
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride
  • CAS : 1909320-27-9
  • Molecular Formula : C₁₂H₁₂ClF₂N₃
  • Key Difference : Difluoromethyl at position 5 and a 2-methylphenyl group at position 1.
3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine Hydrochloride
  • CAS : 1423034-57-4
  • Molecular Formula : C₉H₁₆ClF₂N₃ (assumed; original data conflicting)
  • Key Difference : 2-methylpropyl substituent at position 1.

Functional Group Variations

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine Hydrochloride
  • CAS : 1431962-61-6
  • Molecular Formula : C₁₀H₁₀Cl₃N₃O
  • Key Difference: 2,4-Dichlorophenoxy group at position 3.
  • Implications: Phenoxy group introduces electron-withdrawing effects, enhancing stability and pesticidal activity .
3-Methoxy-1-methyl-1H-pyrazol-5-amine Hydrochloride
  • CAS : 2094925-22-9
  • Key Difference : Methoxy group replaces difluoromethyl.
  • Implications : Reduced electronegativity alters reactivity and solubility .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine HCl 1946817-21-5 C₅H₈ClF₂N₃ 183.59 3-DFM, 1-Me, 4-NH₂·HCl Fungicide intermediate
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine HCl 1431965-72-8 C₅H₈ClF₂N₃ 183.59 1-DFM, 3-Me, 4-NH₂·HCl Research chemical
5-(Difluoromethyl)-1-(2-MePh)-1H-pyrazol-4-amine HCl 1909320-27-9 C₁₂H₁₂ClF₂N₃ 279.70 5-DFM, 1-2-MePh, 4-NH₂·HCl Pharmaceuticals
3-(2,4-Dichlorophenoxy)-1-Me-1H-pyrazol-4-amine HCl 1431962-61-6 C₁₀H₁₀Cl₃N₃O 294.56 3-(2,4-Cl₂PhO), 1-Me, 4-NH₂·HCl Agrochemicals

DFM = Difluoromethyl; Me = Methyl; Ph = Phenyl

Key Research Findings and Implications

  • Substituent Position : The position of the difluoromethyl group (e.g., 1 vs. 3) significantly impacts electronic distribution and steric effects, influencing binding affinity in biological systems .
  • Electron-Withdrawing Groups: Chlorophenoxy or difluoromethyl groups enhance stability and pesticidal activity by modulating electron density .
  • Synthetic Flexibility : Pyrazole derivatives are highly tunable, enabling tailored applications in agrochemicals, pharmaceuticals, and materials science .

Q & A

Q. What are the recommended synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via the Paal-Knorr method, starting with cyclocondensation of hydrazines and diketones. A key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is generated using SOCl₂ as both solvent and reactant. Slow addition under ice bath conditions minimizes side reactions . Optimization involves controlling stoichiometry, temperature (e.g., ice bath for exothermic steps), and solvent selection (e.g., THF for improved solubility). Yield improvements (>70%) are achieved by purifying intermediates via column chromatography or recrystallization .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • X-ray crystallography : Resolve the crystal structure using SHELX software for refinement, particularly for assessing hydrogen bonding and halogen interactions in the hydrochloride salt .
  • NMR/FTIR : Use 1^1H/19^{19}F NMR to verify difluoromethyl (-CF₂H) and methyl groups. FTIR confirms amine (-NH₂) and hydrochloride (broad N-H stretch at 2500–3000 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (C₆H₉ClF₂N₃) with ≤0.4% deviation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Experimental data shows:

  • Solubility : High in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at 25°C). Acidic buffers (pH 2–4) enhance solubility due to protonation of the amine .
  • Stability : Degrades >5% after 48 hours at 60°C; store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the difluoromethyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the difluoromethyl group’s electron-withdrawing effect increases electrophilicity at the pyrazole C4 position, making it a target for nucleophilic substitutions .
  • Molecular docking : Screen against fungal CYP51 (target for antifungals) to identify binding affinities. Docking studies suggest hydrogen bonding between the amine group and heme propionate residues .

Q. What strategies resolve contradictions in spectral data during reaction monitoring?

Discrepancies in 19^{19}F NMR shifts (e.g., –120 ppm vs. –125 ppm for -CF₂H) may arise from solvent polarity or counterion effects. Mitigation steps:

  • Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for consistency.
  • Compare with reference spectra of structurally analogous compounds (e.g., 3-(trifluoromethyl)pyrazole derivatives) .

Q. How does the hydrochloride salt form influence pharmacological activity compared to the free base?

  • Bioavailability : The hydrochloride salt improves aqueous solubility, enhancing intestinal absorption (tested in Caco-2 cell assays).
  • In vitro assays : Free base shows higher membrane permeability (PAMPA assay), but the salt form increases plasma stability (t₁/₂ > 4 hours in rat plasma) .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Exothermic reactions : Use jacketed reactors with temperature control (<10°C) during SOCl₂ addition to prevent thermal runaway .
  • Byproduct formation : Optimize workup steps (e.g., aqueous NaHCO₃ washes to remove excess HCl) and implement inline FTIR for real-time monitoring .

Methodological Notes

  • Contradiction analysis : Cross-validate HPLC purity data (>95%) with LC-MS to detect trace impurities (e.g., dehalogenated byproducts) .
  • Biological testing : Follow ISO/IEC 17043 guidelines for antifungal assays (e.g., microdilution against Candida albicans) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

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